(S)-(-)-Verapamilic Acid

Chiral Resolution Process Chemistry Diastereomeric Excess

(S)-(-)-Verapamilic Acid (CAS 36622-24-9), IUPAC name (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a chiral phenylalkylamine derivative and a key synthetic precursor to (S)-verapamil, the pharmacologically dominant enantiomer of the calcium channel blocker verapamil. Unlike the racemic mixture, this single enantiomer intermediate enables the production of optically pure (S)-verapamil, which exhibits approximately 4- to 20-fold higher calcium channel antagonist activity compared to its (R)-counterpart, a well-established characteristic of the verapamil enantiomer pair.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 36622-24-9
Cat. No. B023650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Verapamilic Acid
CAS36622-24-9
Synonyms(S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid; _x000B_(S)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid; _x000B_l-γ-Cyano-γ-(3,4-dimethoxyphenyl)-γ-isopropylbutyric Acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1
InChIKeyBSHCLIANLKRGLY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-Verapamilic Acid (CAS 36622-24-9): A Critical Chiral Intermediate for Single-Enantiomer Verapamil Synthesis


(S)-(-)-Verapamilic Acid (CAS 36622-24-9), IUPAC name (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a chiral phenylalkylamine derivative and a key synthetic precursor to (S)-verapamil, the pharmacologically dominant enantiomer of the calcium channel blocker verapamil [1]. Unlike the racemic mixture, this single enantiomer intermediate enables the production of optically pure (S)-verapamil, which exhibits approximately 4- to 20-fold higher calcium channel antagonist activity compared to its (R)-counterpart, a well-established characteristic of the verapamil enantiomer pair [2].

Why Racemic Verapamilic Acid or Alternative Chiral Intermediates Cannot Substitute for (S)-(-)-Verapamilic Acid


Substituting (S)-(-)-Verapamilic Acid with racemic verapamilic acid or its (R)-(+)-enantiomer introduces a significant risk of producing verapamil with a suboptimal pharmacological profile. The (S)-enantiomer of the final drug, verapamil, has been consistently demonstrated to be 4- to 20-fold more potent than the (R)-enantiomer in blocking cardiac calcium channels and slowing AV conduction [1][2]. Using the wrong chiral intermediate therefore directly translates to a less active final product. Furthermore, the resolution efficiency and scalability differ markedly between intermediates; the diastereomeric salt of (S)-(-)-Verapamilic Acid formed with (S)-α-methylbenzylamine achieves a superior S-factor (0.76 at 96.6% d.e.) compared to alternative resolving agents used for the (R)-enantiomer, making the (S)-(-)-acid the preferred choice for cost-effective, scalable synthesis [3].

Quantitative Differentiation of (S)-(-)-Verapamilic Acid Against Closest Analogs: A Procurement Evidence Guide


Superior Chiral Resolution Efficiency of (S)-(-)-Verapamilic Acid via α-Methylbenzylamine Salt Formation

The resolution of racemic verapamilic acid using (S)-(-)-α-methylbenzylamine yields the (S)-(-)-verapamilic acid salt with a markedly higher diastereomeric excess (d.e.) and S-factor compared to the resolution of its (R)-(+)-enantiomer using alternative resolving agents. This directly impacts procurement decisions for scalable synthesis: the (S)-enantiomer can be obtained in higher chiral purity from a single crystallization, reducing downstream purification costs [1].

Chiral Resolution Process Chemistry Diastereomeric Excess

Final Drug Potency: (S)-Verapamil Derived from This Intermediate is 4- to 20-Fold More Potent Than the (R)-Enantiomer

The pharmacological differentiation is established at the level of the final drug product, where the (S)-enantiomer of verapamil—for which (S)-(-)-verapamilic acid is the direct precursor—shows profoundly greater potency. This provides a strong rationale for procuring the (S)-(-)-acid over the (R)-(+)-acid when the goal is to synthesize a more active verapamil enantiomer [1][2].

Pharmacology Calcium Channel Blockade Cardiac Electrophysiology

Validated HPLC Purity of the Free Acid: 97–99% for Robust Downstream Processing

The free verapamilic acid, obtained after salt resolution, can be consistently isolated with 97–99% HPLC purity at 89–96% physical yield. This high purity level, documented in process development studies, reduces the burden of additional purification before conversion to verapamil. Such validated purity specifications are critical for procurement when planning multi-step syntheses [1].

Analytical Chemistry HPLC Purity Quality Control

Differential Enantioselective Metabolism by CYP3A Isoforms: Implications for Drug Development

The metabolic fate of the final drug differs markedly between enantiomers. In vitro, (S)-verapamil and (R)-verapamil show distinct kinetics with CYP3A4, CYP3A5, and CYP3A7, including differences in biphasic substrate inhibition and metabolite profiles. For instance, the formation of nor-verapamil and D617 shows enantiomer-dependent activation or inhibition by effectors like midazolam and testosterone. This enantioselective metabolism means that the choice of chiral precursor directly influences the pharmacological and toxicological profile of the drug candidate in development [1].

Drug Metabolism Cytochrome P450 Enantioselectivity

High-Value Application Scenarios for (S)-(-)-Verapamilic Acid Driven by Differential Evidence


Synthesis of Enantiopure (S)-Verapamil for Cardiovascular Research

Leveraging the superior resolution efficiency of the (S)-(-)-α-MBA salt (S-factor 0.76, 96.6% d.e.) [1], researchers can access (S)-verapamil with minimal additional purification. Given that (S)-verapamil is 4- to 20-fold more potent as a calcium channel blocker than its (R)-counterpart [2], this route is optimal for pharmacological studies requiring the bioactive enantiomer.

Chiral Analytical Standard for Method Development and QC

(S)-(-)-Verapamilic Acid, with a documented HPLC purity of 97–99% [1], serves as a reliable chiral reference standard for developing enantioselective analytical methods. It is used to calibrate chiral HPLC or CE separations for verapamil enantiomer quantification, a critical QC step in pharmaceutical manufacturing .

In Vitro Drug Metabolism and Drug-Drug Interaction Studies

The distinct CYP3A-mediated metabolic profiles of verapamil enantiomers [3] make (S)-(-)-Verapamilic Acid the precursor of choice for synthesizing (S)-verapamil used in ADME studies. This enables accurate assessment of enantiomer-specific metabolism, activation, and inhibition, which are essential for IND-enabling safety packages.

Scalable Process Development for Single-Enantiomer Verapamil Manufacturing

The robust and scalable resolution process, demonstrated to pilot-plant scale with >95% d.e. from single crystallizations [1], positions (S)-(-)-Verapamilic Acid as a viable intermediate for industrial production. The process uses the inexpensive resolving agent (S)-α-methylbenzylamine and avoids toxic brucine, meeting modern EHS standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-Verapamilic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.